molecular formula C20H18ClN3O5S2 B2631716 Ethyl 4-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 478065-14-4

Ethyl 4-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No.: B2631716
CAS No.: 478065-14-4
M. Wt: 479.95
InChI Key: VGMURPJAMONRAF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • Pyrimidine ring protons: Downfield shifts (δ 8.5–9.0 ppm) due to electron-withdrawing carboxylate and sulfonyl groups.
    • Phenoxy aromatic protons: Multiplet signals (δ 6.8–7.5 ppm), with meta-coupling to the sulfonamide group.
    • Methylsulfanyl (δ 2.5 ppm, singlet) and ethyl ester (δ 1.3 ppm triplet, δ 4.3 ppm quartet) protons.
  • ¹³C NMR :
    • Carbonyl carbons: ~δ 165 ppm (ester) and ~δ 170 ppm (sulfonamide).
    • Pyrimidine carbons: δ 150–160 ppm (C2, C4, C5).

Infrared (IR) Spectroscopy

  • Strong absorptions at ~1350 cm⁻¹ and ~1150 cm⁻¹ (asymmetric and symmetric S=O stretching of sulfonamide).
  • Ester carbonyl stretch at ~1720 cm⁻¹ .
  • N-H stretch (sulfonamide) at ~3300 cm⁻¹ .

Mass Spectrometry

  • Molecular ion peak at m/z 480 (consistent with molecular weight).
  • Fragmentation patterns:
    • Loss of ethyl group (m/z 435).
    • Cleavage of sulfonamide linkage (m/z 297).

These spectral features align with the compound’s functional groups and have been validated for structurally related sulfonamide-pyrimidine hybrids.

Comparative Structural Analysis with Related Pyrimidine Derivatives

When compared to analogs such as 6-(4-chlorophenyl)sulfonyl-2-(4-methoxyanilino)-8-methylpyrido[2,3-d]pyrimidin-7-one and 4-[[3-chloro-4-[3-(trifluoromethyl)phenoxy]phenyl]amino]-8,9-dihydro-N-[2-(methylsulfonyl)ethyl]-7H-pyrimido[4,5-b]azepine-6-carboxamide , key differences emerge:

Feature Target Compound Pyrido-Pyrimidinone Azepine-Pyrimidine
Core Structure Pyrimidine Pyrido[2,3-d]pyrimidinone Pyrimido[4,5-b]azepine
Sulfonyl Group 4-Chlorophenylsulfonamide 4-Chlorophenylsulfonyl None (methylsulfonyl present)
Substituents Ethyl ester, methylsulfanyl Methoxyanilino, methyl Trifluoromethylphenoxy, carboxamide
Molecular Weight 480.0 g/mol Not provided 582.00 g/mol

The target compound’s ethyl ester and methylsulfanyl groups distinguish it from nitrogen-rich analogs, influencing solubility and electronic properties. Unlike the azepine-fused derivative, it lacks a seven-membered ring, resulting in reduced conformational flexibility. These structural variations underscore the diversity of pyrimidine-based pharmacophores in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[3-[(4-chlorophenyl)sulfonylamino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S2/c1-3-28-19(25)17-12-22-20(30-2)23-18(17)29-15-6-4-5-14(11-15)24-31(26,27)16-9-7-13(21)8-10-16/h4-12,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMURPJAMONRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate, also known by its CAS number 478065-14-4, is a compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C20H18ClN3O5S2
  • Molecular Weight : 479.96 g/mol
  • Structural Characteristics : The compound features a pyrimidine core substituted with a sulfonamide group and an ethyl ester, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways involved in cell proliferation and survival.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction across various physiological processes .
  • Gene Expression Regulation : Similar compounds have been shown to influence transcription factors like Oct3/4, which is crucial in maintaining pluripotency in stem cells .

Biological Activity Overview

The compound has demonstrated various biological activities in experimental settings:

  • Anticancer Activity : Preliminary studies indicate that derivatives of similar structures may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial Properties : Some analogs have shown effectiveness against bacterial strains, suggesting potential use as an antibiotic agent.
  • Anti-inflammatory Effects : Research indicates that compounds with similar moieties may reduce inflammatory markers, providing a basis for therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Detailed Case Study: Anticancer Properties

A study involving a structural analog of the compound demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to induce cell cycle arrest at the G1 phase and promote apoptosis through caspase activation pathways. The findings suggest that further development could lead to novel anticancer therapies targeting specific malignancies.

Safety and Toxicology

While the biological activities are promising, safety profiles are crucial for therapeutic applications. Toxicological assessments indicate that compounds within this class may exhibit mutagenic potential under certain conditions . Therefore, comprehensive safety evaluations are necessary before clinical application.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H18ClN3O5S2
  • Molecular Weight : 479.96 g/mol
  • CAS Number : 478065-14-4

The compound features a pyrimidine backbone, which is known for its biological activity, particularly in drug development. The presence of the sulfonamide group contributes to its pharmacological properties, enhancing the compound's ability to interact with biological targets.

Pharmacological Applications

  • Anticancer Activity
    • Ethyl 4-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate has been studied for its anticancer properties, particularly in inhibiting tumor cell proliferation. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and growth.
  • Antimicrobial Properties
    • The compound exhibits antimicrobial activity against various pathogens. Studies suggest that the sulfonamide moiety enhances its effectiveness against bacterial strains, making it a candidate for developing new antibiotics.
  • G Protein-Coupled Receptor Modulation
    • Research has indicated that compounds with similar structures can act as modulators of G protein-coupled receptors (GPCRs), which are critical targets in drug discovery. This compound may influence GPCR signaling pathways, potentially leading to therapeutic effects in conditions like hypertension and heart failure.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of similar pyrimidine derivatives in inhibiting the growth of breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, showcasing the potential of this compound in cancer therapy .

Case Study 2: Antimicrobial Activity

In vitro studies have shown that compounds related to this compound possess significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. These findings support further exploration into its use as a lead compound for new antimicrobial agents .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in tumor cells; targets cell survival pathways
Antimicrobial PropertiesEffective against various bacterial strains; potential for antibiotic development
GPCR ModulationMay influence signaling pathways; potential applications in cardiovascular diseases

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds
Compound (CAS) Molecular Formula Molecular Weight LogP* Solubility (mg/mL)
478065-04-2 C₂₁H₁₈ClN₃O₄S 455.90 3.8 0.12 (DMSO)
478065-39-3 C₂₁H₂₀N₃O₅S₂ 469.52 2.9 0.45 (MeOH)
477732-16-4 C₂₁H₁₈ClN₃O₄S 455.90 3.8 0.10 (DMSO)

*Calculated using ChemAxon software.

Q & A

Basic Research Questions

Q. How can researchers optimize reaction conditions for introducing the sulfonamide group during synthesis of this compound?

  • Methodology : Use a stepwise approach to sulfonamide formation. First, activate the sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) under anhydrous conditions with a base like pyridine or triethylamine. React with the 3-aminophenoxy intermediate at 0–5°C to minimize side reactions. Monitor completion via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) or HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water). Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to ensure full conversion .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodology :

  • NMR : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm substituent positions. The methylsulfanyl group (-SCH3_3) appears as a singlet at ~2.5 ppm in 1H^1 \text{H}-NMR. Aromatic protons from the 4-chlorophenyl and phenoxy groups show splitting patterns consistent with para- and meta-substitution .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Resolve the structure using SHELX software, focusing on the dihedral angle between the pyrimidine and sulfonamide groups to assess steric effects .

Q. How can HPLC methods be standardized to quantify impurities in the final product?

  • Methodology : Use a reversed-phase C18 column (250 × 4.6 mm, 5 µm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Set detection at 254 nm. Calibrate against known impurities (e.g., unreacted intermediates or de-esterified byproducts). Reference retention times from analogs: ethyl esters typically elute later than carboxylic acid derivatives (e.g., relative retention time ~0.80 for ethyl esters vs. ~0.36 for acids) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data between computational and experimental logP values?

  • Methodology :

  • Experimental : Measure logP via shake-flask method (octanol/water partitioning) at pH 7.4. Centrifuge mixtures at 10,000 rpm for 15 min and quantify phases using UV-Vis spectroscopy.
  • Computational : Use software like MarvinSketch or ACD/Labs with atom-based contributions. Discrepancies often arise from neglecting solvation effects of the sulfonamide group. Refine calculations by including explicit water molecules in molecular dynamics simulations .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the methylsulfanyl and sulfonamide moieties?

  • Methodology : Synthesize analogs with substituent variations:

  • Replace -SCH3_3 with -OCH3_3 or -CF3_3 to assess electronic effects.
  • Modify the sulfonamide’s aryl group (e.g., 4-fluorophenyl vs. 4-methylphenyl).
  • Test in vitro against target enzymes (e.g., kinases or sulfotransferases) using fluorescence polarization assays. Pair with molecular docking (AutoDock Vina) to correlate activity with binding pocket interactions .

Q. What experimental approaches mitigate degradation of the ethyl ester group during long-term stability studies?

  • Methodology :

  • Storage : Use amber vials under nitrogen at -20°C to prevent hydrolysis.
  • Stabilizers : Add 0.1% w/v ascorbic acid to aqueous formulations to inhibit esterase activity.
  • Analytical monitoring : Track degradation via LC-MS (ESI+ mode) for the carboxylic acid byproduct (m/z [M+H]+ – 46 Da). Compare accelerated stability data (40°C/75% RH for 6 months) with Arrhenius predictions to validate shelf life .

Q. How can crystallographic disorder in the pyrimidine ring be addressed during refinement?

  • Methodology : Collect high-resolution data (≤ 0.8 Å) using synchrotron radiation. Apply SHELXL’s PART instruction to model disorder, assigning occupancy factors to alternative conformations. Restrain thermal parameters (ISOR/DFIX) for overlapping atoms. Validate with R1_1 < 5% and wR2_2 < 15% .

Conflict Resolution & Best Practices

Q. How should researchers address discrepancies between NMR and mass spectrometry data for molecular weight confirmation?

  • Methodology :

  • NMR : Verify integration ratios for protons adjacent to electronegative groups (e.g., -SO2_2-NH-).
  • MS : Use high-resolution ESI-MS to distinguish isotopic patterns (e.g., chlorine’s 35Cl/37Cl^{35}\text{Cl}/^{37}\text{Cl} 3:1 ratio). If adducts (e.g., Na+^+) skew results, repeat with formic acid additive to promote [M+H]+ ionization .

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